molecular formula C10H12ClNO2 B3053567 2-Amino-6-methoxy-1-indanone hydrochloride CAS No. 5450-76-0

2-Amino-6-methoxy-1-indanone hydrochloride

Cat. No. B3053567
CAS RN: 5450-76-0
M. Wt: 213.66 g/mol
InChI Key: NSQJISUSJNUSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methoxy-1-indanone hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It is a derivative of 1-indanone, which is a class of organic compounds widely used in medicine, agriculture, and natural product synthesis .


Synthesis Analysis

The synthesis of 1-indanone derivatives, including 2-Amino-6-methoxy-1-indanone hydrochloride, has been a subject of extensive research. More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . A commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Chemical Reactions Analysis

The chemical reactions involving 1-indanone derivatives have been extensively studied. The Nazarov reaction, which involves α,β-unsaturated ketones as substrates, is commonly used in the synthesis of these compounds . For example, a Nazarov reaction of chalcone 128, in the presence of trifluoroacetic acid, gave 6-methoxy-3-phenyl-1-indanone 129 in 88% yield. This was followed by a reaction with bromine in diethyl ether to give 2-bromo-6-methoxy-3-phenyl-1-indanone .

Scientific Research Applications

Antiviral Properties

2-Amino-6-methoxy-1-indanone hydrochloride has demonstrated potent antiviral activity. Researchers have found that it effectively inhibits the replication of certain viruses, making it a promising candidate for antiviral drug development . Further studies are needed to explore its specific mechanisms of action and potential applications against viral infections.

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as autoimmune diseases, arthritis, and other inflammatory disorders. Investigating its interactions with specific inflammatory mediators could lead to novel therapeutic strategies .

Analgesic Applications

Researchers have explored the analgesic potential of 2-Amino-6-methoxy-1-indanone hydrochloride. It may act as a pain-relieving agent, possibly by affecting neurotransmitter pathways. Understanding its precise mode of action could contribute to the development of new analgesics .

Antimalarial Activity

Studies have revealed that this compound possesses antimalarial properties. It could be a valuable addition to the arsenal of antimalarial drugs, especially considering the ongoing challenges posed by drug-resistant strains of Plasmodium parasites .

Antibacterial Effects

2-Amino-6-methoxy-1-indanone hydrochloride has shown antibacterial activity against certain bacterial strains. Investigating its spectrum of action, mechanisms, and potential synergies with existing antibiotics could lead to innovative antibacterial therapies .

Anticancer Potential

This compound exhibits promise as an anticancer agent. Researchers have observed its cytotoxic effects against various cancer cell lines. Further studies are necessary to elucidate its specific targets and optimize its efficacy .

Neurodegenerative Disease Treatment

Preliminary evidence suggests that 2-Amino-6-methoxy-1-indanone hydrochloride may have applications in treating neurodegenerative diseases, such as Alzheimer’s disease. Its neuroprotective properties warrant further investigation .

Insecticides, Fungicides, and Herbicides

Beyond its biological activity, this compound can serve as an effective insecticide, fungicide, and herbicide. Understanding its impact on pests, plant pathogens, and weeds could lead to environmentally friendly pest management strategies .

Safety And Hazards

The safety data sheet for 1-Indanone, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-6-methoxy-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7;/h2-3,5,9H,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQJISUSJNUSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2=O)N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20636340
Record name 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20636340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxy-1-indanone hydrochloride

CAS RN

5450-76-0
Record name 1H-Inden-1-one, 2-amino-2,3-dihydro-6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5450-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 10681
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20636340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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